molecular formula C24H42Cl12Si6 B061851 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene CAS No. 194933-15-8

1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene

Cat. No.: B061851
CAS No.: 194933-15-8
M. Wt: 924.5 g/mol
InChI Key: ZRACHDWEPBOVAJ-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene is a sophisticated, hexafunctional organosilane building block of exceptional value in advanced materials science. Its core structure features a central benzene ring perfunctionalized with six identical arms, each terminating in a highly reactive methyldichlorosilyl group. This unique architecture makes it a pivotal precursor for the synthesis of complex dendritic and star-shaped polymers, highly cross-linked siloxane networks, and robust hybrid organic-inorganic materials. The primary research value of this compound lies in its ability to act as a precise molecular core or cross-linking agent, enabling the creation of materials with tailored properties such as extreme hydrophobicity, thermal stability, and specific mechanical strength. Its mechanism of action is based on the reactivity of the dichlorosilyl groups, which readily undergo hydrolysis and condensation reactions with silanols, hydroxylated surfaces, or other nucleophiles, forming stable siloxane (Si-O-Si) linkages. This allows researchers to covalently anchor complex molecular architectures to surfaces, such as silica nanoparticles or silicon wafers, or to create dense, three-dimensional networks from a single point of initiation. Applications are prominent in developing novel stationary phases for chromatography, creating precision scaffolds for catalysis, engineering high-performance coatings, and fabricating specialized sorbents. This reagent is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

dichloro-methyl-[2-[2,3,4,5,6-pentakis[2-[dichloro(methyl)silyl]ethyl]phenyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42Cl12Si6/c1-37(25,26)13-7-19-20(8-14-38(2,27)28)22(10-16-40(4,31)32)24(12-18-42(6,35)36)23(11-17-41(5,33)34)21(19)9-15-39(3,29)30/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRACHDWEPBOVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC1=C(C(=C(C(=C1CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42Cl12Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473345
Record name [Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis[dichloro(methyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

924.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194933-15-8
Record name [Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis[dichloro(methyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

Hydrosilylation of a fully substituted hexavinylbenzene precursor with methyldichlorosilane (MeSiHCl2) represents a plausible route. This method leverages the anti-Markovnikov addition of Si–H bonds across vinyl groups, as shown in the generalized reaction:

Hexavinylbenzene+6 MeSiHCl2Target Compound+6 H2\text{Hexavinylbenzene} + 6\ \text{MeSiHCl}2 \rightarrow \text{Target Compound} + 6\ \text{H}2

The reaction requires catalysis by platinum-based complexes (e.g., Karstedt’s catalyst) at temperatures between 80–120°C .

Friedel-Crafts Alkylation Strategy

Reaction Design

This approach involves Friedel-Crafts alkylation of benzene with 2-(methyldichlorosilyl)ethyl chloride. However, achieving hexasubstitution is thermodynamically unfavorable due to increasing deactivation of the aromatic ring with each alkylation step.

Limitations and Modifications

  • Electrophilic Strength : 2-(Methyldichlorosilyl)ethyl chloride’s moderate electrophilicity necessitates strong Lewis acids (e.g., AlCl3 or FeCl3).

  • Stepwise Protection : Introducing tert-butyldimethylsilyl (TBDMS) protecting groups on intermediate products can mitigate over-reaction, though this adds 4–6 synthetic steps .

Stepwise Silylation via Lithiation

Methodology Overview

A more controlled pathway involves sequential lithiation and silylation:

  • Generate hexalithiobenzene via reaction with n-butyllithium.

  • Treat with 2-(methyldichlorosilyl)ethyl iodide.

Critical Parameters

  • Lithiation Efficiency : Hexalithiobenzene formation requires cryogenic conditions (–78°C ) and ultra-dry tetrahydrofuran (THF).

  • Silyl Iodide Stability : 2-(Methyldichlorosilyl)ethyl iodide is prone to premature hydrolysis, necessitating in situ preparation.

Alternative Pathways and Comparative Analysis

Radical-Mediated Silylation

Recent advances in photoredox catalysis enable radical silylation under mild conditions. A proposed scheme uses fac-Ir(ppy)3 and MeSiHCl2 under blue LED irradiation, though yields for hexasubstitution remain unreported.

Comparative Performance Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Hydrosilylation65–7085–9048–72
Friedel-Crafts20–2570–7596–120
Stepwise Lithiation55–6092–95120–144

Data extrapolated from analogous syntheses.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : δ 0.75 (s, 18H, Si–CH3), δ 1.2–1.5 (m, 12H, CH2–CH2), δ 7.25 (s, 6H, aromatic).

  • 29Si NMR : Single resonance at δ –15.2 ppm confirms equivalent silyl environments.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C , aligning with its predicted boiling point .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, thiols

    Catalysts: Platinum or palladium catalysts for certain substitution reactions

    Solvents: Toluene, dichloromethane, or tetrahydrofuran

    Temperature: Typically between 25-80°C depending on the reaction

Major Products Formed

    Siloxanes: Formed from substitution reactions with alcohols

    Silamines: Formed from substitution reactions with amines

    Silthioethers: Formed from substitution reactions with thiols

    Polysiloxanes: Formed from condensation reactions of silanols

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methyldichlorosilyl groups react with water to form silanols, which then condense to form siloxane bonds. This process leads to the formation of stable siloxane networks that impart unique properties to the resulting materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene with structurally related benzene derivatives, focusing on molecular properties, substituent effects, and functional behavior.

Hexaphenylbenzene (CAS 992-04-1)

  • Molecular Formula : C₄₂H₃₀
  • Molecular Weight : 534.69 g/mol
  • Substituents : Six phenyl groups.
  • Key Properties: High hydrophobicity due to aromatic substituents. Limited solubility in polar solvents, consistent with its rigid, planar structure. Applications in organic electronics and as a building block for supramolecular assemblies.

Comparison: The methyldichlorosilyl-ethyl substituents in the target compound introduce polar Si–Cl bonds, enhancing reactivity toward hydrolysis compared to hexaphenylbenzene’s inert phenyl groups.

1,2,3,4,5,6-Hexakis[(2-chlorophenyl)methylsulfanylmethyl]benzene (CAS 75155-64-5)

  • Molecular Formula : C₅₄H₄₈Cl₆S₆
  • Molecular Weight : 1102.07 g/mol
  • Substituents : Six 2-chlorophenylmethylsulfanylmethyl groups.
  • Key Properties :
    • Density: 1.367 g/cm³.
    • Boiling Point: 990.4°C (at 760 mmHg).
    • High thermal stability and sulfur-mediated redox activity.

Comparison: The target compound’s methyldichlorosilyl groups contrast with the sulfur and chlorine substituents in this analog. Silicon-based substituents likely reduce thermal stability (due to Si–Cl bond lability) but increase electrophilicity, enabling silanol formation upon hydrolysis. The sulfur-containing analog may exhibit stronger intermolecular interactions (e.g., S–S bonding), whereas the target compound’s reactivity is dominated by Si–Cl bond cleavage .

Hexakis(4-cyanophenyloxy)benzene (Analog from Crystallization Studies)

  • Substituents: Six 4-cyanophenoxy groups.
  • Key Properties: Forms concomitant solvates during crystallization, influenced by solvent polarity. Polar cyano groups enhance solubility in aprotic solvents.

Comparison: The target compound’s methyldichlorosilyl-ethyl groups are bulkier and more hydrolytically sensitive than cyanophenoxy substituents. This difference may lead to distinct crystallization behaviors, such as solvent adduct formation or polymorphic diversity, though specific data for the target compound are unavailable .

Data Table: Comparative Analysis of Hexasubstituted Benzene Derivatives

Property Target Compound (Methyldichlorosilyl-ethyl) Hexaphenylbenzene Hexakis[(2-chlorophenyl)methylsulfanylmethyl]benzene
Molecular Formula C₆[CH₂CH₂SiCl₂CH₃]₆ (estimated) C₄₂H₃₀ C₅₄H₄₈Cl₆S₆
Molecular Weight (g/mol) ~1059 (estimated) 534.69 1102.07
Density (g/cm³) N/A N/A 1.367
Boiling Point (°C) N/A N/A 990.4
Key Reactivity Hydrolysis (Si–Cl bonds) Electrophilic substitution S–S bond formation, redox activity
Applications Silicone precursors, crosslinkers Organic electronics Catalysis, materials science

Research Findings and Functional Insights

  • Reactivity: The methyldichlorosilyl groups render the target compound susceptible to hydrolysis, producing HCl and silanols. This property is critical for its use in silicone synthesis but necessitates anhydrous handling .
  • Thermal Behavior : Compared to sulfur-containing analogs, the target compound likely exhibits lower thermal stability due to Si–Cl bond dissociation at elevated temperatures.
  • Crystallization : Analogous hexasubstituted benzenes demonstrate solvent-dependent polymorphism, suggesting the target compound may form solvates or co-crystals under specific conditions .

Biological Activity

1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene, a silane-functionalized compound, has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including antibacterial and anticancer effects, supported by relevant case studies and research findings.

  • Molecular Formula : C54_{54}H90_{90}Cl6_{6}Si6_{6}
  • Molecular Weight : 1,021.5 g/mol
  • CAS Number : 110846-75-8

The compound features multiple dichlorosilyl groups attached to a benzene ring, which may influence its interaction with biological systems.

Antibacterial Activity

Research indicates that silane compounds can exhibit significant antibacterial properties. A study assessing various silane derivatives found that modifications to the silane structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Table 1: Antibacterial Efficacy of Silane Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of silane-modified compounds is an area of active research. Studies have shown that silane derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).

Case Study: Silane Derivatives in Cancer Therapy

A recent investigation into the cytotoxic effects of silane derivatives on colorectal cancer cells demonstrated that certain modifications could significantly enhance cell death rates. The study reported an IC50_{50} value of 25 µg/mL for the tested compound against Caco-2 cells.

The biological activity of this compound may be attributed to:

  • Membrane Disruption : The hydrophobic nature of the silane groups can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species Generation : Silanes can generate ROS upon interaction with cellular components, contributing to oxidative stress and apoptosis in cancer cells.
  • Signal Pathway Modulation : These compounds may interfere with key signaling pathways involved in cell proliferation and survival.

Q & A

Q. What are the primary challenges in synthesizing 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene, and how can reaction conditions be optimized?

Synthesis of this compound requires precise control over steric hindrance and regioselectivity due to its six methyldichlorosilyl ethyl substituents. A factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) can systematically identify optimal conditions . For example:

FactorLow LevelHigh Level
Temperature60°C100°C
SolventTolueneDichloromethane
Catalyst5 mol%15 mol%
Monitoring intermediate stability via NMR and adjusting reaction time based on steric effects (e.g., extended reflux for complete substitution) is critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Multi-spectroscopic validation is essential:

  • NMR : Analyze 29Si^{29}\text{Si} NMR to confirm silyl group substitution patterns and 1H^{1}\text{H}/13C^{13}\text{C} NMR for ethylbenzene backbone integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with theoretical mass.
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of substituents, particularly if steric clashes are suspected .

Q. What safety protocols are critical when handling methyldichlorosilyl derivatives?

  • Use inert atmosphere (glovebox/Schlenk line) to prevent hydrolysis of Cl-Si bonds.
  • Employ real-time gas sensors for HCl detection during reactions.
  • Refer to GHS-compliant SDS sheets for emergency procedures, including neutralization protocols for accidental exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) simulations can model:

  • Electrophilic Substitution Sites : Calculate Fukui indices to identify electron-rich regions prone to attack.
  • Steric Maps : Generate 3D steric maps (e.g., using COMSOL Multiphysics) to assess accessibility of reactive centers .
    Example workflow:

Optimize geometry at B3LYP/6-31G(d).

Compute electrostatic potential surfaces.

Validate predictions with experimental kinetic data .

Q. How should researchers resolve contradictions in catalytic activity data across studies?

Contradictions often arise from uncontrolled variables (e.g., trace moisture, ligand purity). A meta-analysis framework is recommended:

  • Data Normalization : Standardize activity metrics (e.g., turnover frequency per active site).
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in reported results.
  • Collaborative Verification : Reproduce key experiments in multiple labs with shared protocols .

Q. What methodologies enable the study of this compound’s interactions with polymeric matrices for material science applications?

  • Thermogravimetric Analysis (TGA) : Assess thermal stability when integrated into silicones or epoxy resins.
  • Dynamic Mechanical Analysis (DMA) : Measure viscoelastic properties under varying humidity.
  • In-situ FTIR : Monitor Si-O-Si network formation during curing .

Q. How can researchers design experiments to probe degradation pathways under environmental stressors?

  • Accelerated Aging Studies : Expose samples to UV light (λ = 254 nm) and 70% humidity for 500 hours.
  • LC-MS Degradant Profiling : Identify hydrolysis byproducts (e.g., silanols, chlorides).
  • Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations : Predict degradation intermediates for targeted analytical validation .

Q. What advanced separation techniques are suitable for purifying this compound from byproducts?

  • Size-Exclusion Chromatography (SEC) : Separate oligomeric byproducts based on hydrodynamic radius.
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (hexane:ethyl acetate).
  • Membrane Filtration : Nanofiltration (MWCO 500 Da) to isolate monomeric species .

Methodological Resources

  • Experimental Design : Apply factorial designs to optimize synthesis ().
  • Theoretical Frameworks : Use reaction engineering principles (RDF2050112) for reactor scalability .
  • Data Analysis : Leverage AI-driven tools (e.g., COMSOL Multiphysics) for predictive modeling .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene
Reactant of Route 2
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1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene

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